REACTION_CXSMILES
|
CCCCCC.C([Li])CCC.Br[C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[CH:19]=[C:18]([C:23]([NH:25][CH3:26])=[O:24])[CH:17]=[CH:16]2.[CH:27]1[N:31]=[CH:30][N:29]2[CH2:32][CH2:33][C:34](=[O:35])[C:28]=12.[Cl-].[NH4+]>C1COCC1>[OH:35][C:34]1([C:13]2[CH:14]=[C:15]3[C:20](=[CH:21][CH:22]=2)[CH:19]=[C:18]([C:23]([NH:25][CH3:26])=[O:24])[CH:17]=[CH:16]3)[C:28]2[N:29]([CH:30]=[N:31][CH:27]=2)[CH2:32][CH2:33]1 |f:0.1,4.5|
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Name
|
n-butyl lithium hexane
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Quantity
|
45.2 mL
|
Type
|
reactant
|
Smiles
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CCCCCC.C(CCC)[Li]
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Name
|
|
Quantity
|
8.68 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C2C=CC(=CC2=CC1)C(=O)NC
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Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
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C1=C2N(C=N1)CCC2=O
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
was added to this solution at not more than −55° C.
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Type
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STIRRING
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Details
|
The mixture was stirred at the same temperature for 1.5 h
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Duration
|
1.5 h
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Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
an ethanol-soluble material was extracted from the resulting residue
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated again
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash silica gel column chromatography (eluent, chloroform/methanol containing ammonia (7%), 19/1→9/1)
|
Type
|
CUSTOM
|
Details
|
The eluate was recrystallized from methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCN2C=NC=C21)C=2C=C1C=CC(=CC1=CC2)C(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.36 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |